molecular formula C5H8N2O4 B13696508 Ethyl 2-(2-formylhydrazinyl)-2-oxoacetate

Ethyl 2-(2-formylhydrazinyl)-2-oxoacetate

Cat. No.: B13696508
M. Wt: 160.13 g/mol
InChI Key: UJXNHSRODDYZAE-UHFFFAOYSA-N
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Description

Ethyl 2-(2-formylhydrazinyl)-2-oxoacetate is an organic compound with the molecular formula C5H8N2O4. It is a derivative of hydrazine and is characterized by the presence of a formyl group and an oxoacetate moiety. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-formylhydrazinyl)-2-oxoacetate can be synthesized through a multi-step process involving the reaction of ethyl oxalate with hydrazine hydrate, followed by formylation. The general synthetic route involves:

    Reaction of Ethyl Oxalate with Hydrazine Hydrate: This step forms ethyl hydrazino-oxalate.

    Formylation: The ethyl hydrazino-oxalate is then treated with formic acid or formic anhydride to introduce the formyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled reaction environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-formylhydrazinyl)-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl or oxoacetate groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

Ethyl 2-(2-formylhydrazinyl)-2-oxoacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2-(2-formylhydrazinyl)-2-oxoacetate involves its interaction with biological molecules through its reactive formyl and oxoacetate groups. These groups can form covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially leading to alterations in their structure and function. The exact molecular targets and pathways involved are still under investigation, but its reactivity suggests it may interfere with key cellular processes.

Comparison with Similar Compounds

Ethyl 2-(2-formylhydrazinyl)-2-oxoacetate can be compared with other hydrazine derivatives and oxoacetate compounds:

    Similar Compounds: Ethyl hydrazino-oxalate, ethyl formylhydrazine, and ethyl oxoacetate.

    Uniqueness: The presence of both formyl and oxoacetate groups in a single molecule makes this compound unique. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs.

Properties

Molecular Formula

C5H8N2O4

Molecular Weight

160.13 g/mol

IUPAC Name

ethyl 2-(2-formylhydrazinyl)-2-oxoacetate

InChI

InChI=1S/C5H8N2O4/c1-2-11-5(10)4(9)7-6-3-8/h3H,2H2,1H3,(H,6,8)(H,7,9)

InChI Key

UJXNHSRODDYZAE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NNC=O

Origin of Product

United States

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